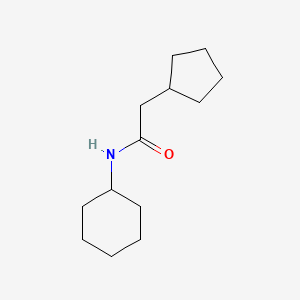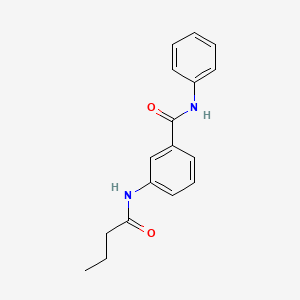
N-cyclohexyl-2-cyclopentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-cyclopentylacetamide, also known as CPCA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPCA belongs to the class of compounds known as cyclopentylacetamides, which have been shown to exhibit a wide range of biological activities. In
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-cyclopentylacetamide has been studied for its potential therapeutic applications in several areas, including pain management, anxiety, and depression. In animal models, this compound has been shown to exhibit analgesic effects, reducing pain sensitivity in response to thermal and mechanical stimuli. Additionally, this compound has been shown to exhibit anxiolytic and antidepressant effects, reducing anxiety-like and depressive-like behaviors in animal models.
Mecanismo De Acción
The exact mechanism of action of N-cyclohexyl-2-cyclopentylacetamide is not fully understood, but it is believed to act through the modulation of the GABAergic system. GABA is the primary inhibitory neurotransmitter in the central nervous system, and it is involved in the regulation of anxiety, pain, and mood. This compound is believed to enhance GABAergic neurotransmission by binding to the GABA-A receptor, increasing the affinity of GABA for the receptor and increasing the opening of chloride ion channels.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects in animal models. In addition to its analgesic, anxiolytic, and antidepressant effects, this compound has been shown to exhibit anticonvulsant effects, reducing seizure activity in animal models. Additionally, this compound has been shown to exhibit muscle relaxant effects, reducing muscle tone and spasms in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-cyclohexyl-2-cyclopentylacetamide in lab experiments is its high yield and purity, which allows for accurate dosing and reproducibility of results. Additionally, this compound has been extensively studied, and its mechanism of action is well-understood, making it a useful tool for investigating the GABAergic system. However, one limitation of using this compound in lab experiments is its potential for off-target effects, which could confound results.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-2-cyclopentylacetamide. One area of interest is the development of this compound derivatives with improved pharmacokinetic and pharmacodynamic properties. Additionally, further investigation of the mechanism of action of this compound could lead to the development of novel drugs for the treatment of pain, anxiety, and depression. Finally, the potential use of this compound in the treatment of epilepsy and other neurological disorders warrants further investigation.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. Its mechanism of action involves the modulation of the GABAergic system, and it has been shown to exhibit analgesic, anxiolytic, and antidepressant effects in animal models. While there are limitations to using this compound in lab experiments, its high yield and purity make it a useful tool for investigating the GABAergic system. Further research on this compound and its derivatives could lead to the development of novel drugs for the treatment of pain, anxiety, and depression, as well as other neurological disorders.
Métodos De Síntesis
The synthesis of N-cyclohexyl-2-cyclopentylacetamide is a multi-step process that involves the condensation of cyclopentanone with cyclohexylamine, followed by acetylation with acetic anhydride. The final product is obtained after purification through column chromatography. The yield of this compound is typically high, and the purity can be improved through further purification steps.
Propiedades
IUPAC Name |
N-cyclohexyl-2-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c15-13(10-11-6-4-5-7-11)14-12-8-2-1-3-9-12/h11-12H,1-10H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTMPSKZDITJDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B5914693.png)
![methyl 3-[(3,4-dichlorophenyl)sulfonyl]propanoate](/img/structure/B5914696.png)

![2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5914709.png)
![2-cyclopentyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914715.png)

![2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914742.png)


![2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5914772.png)


![N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5914788.png)